N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC11158483
Molecular Formula: C16H13N5O2
Molecular Weight: 307.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5O2 |
|---|---|
| Molecular Weight | 307.31 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H13N5O2/c1-11(22)12-2-6-14(7-3-12)18-16(23)13-4-8-15(9-5-13)21-10-17-19-20-21/h2-10H,1H3,(H,18,23) |
| Standard InChI Key | ANOOHITYGDUBCA-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Chemical Identity and Structural Features
N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide belongs to the benzamide class, characterized by a central benzamide scaffold substituted with a tetrazole ring at the para position and an acetyl group on the N-linked phenyl ring. Its molecular formula is C₁₆H₁₃N₅O₂, with a molecular weight of 307.31 g/mol . Key physicochemical properties derived from its analog include a calculated logP of 2.02, indicating moderate lipophilicity, and a polar surface area of 76.92 Ų, suggesting favorable solubility in polar solvents .
Molecular Geometry and Stereochemistry
The compound is achiral due to the absence of stereogenic centers, as confirmed by its analog’s structural data . The tetrazole ring (1H-tetrazol-1-yl) contributes to planarity, while the acetyl group introduces steric bulk, potentially influencing binding interactions. Computational models predict a stable conformation where the acetyl group orients orthogonally to the benzamide plane, minimizing steric clashes .
Spectroscopic Characterization
While direct spectral data for the 4-acetyl isomer are unavailable, IR and NMR profiles of analogous compounds reveal:
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IR: Strong absorption bands at ~1670 cm⁻¹ (amide C=O stretch) and ~2100 cm⁻¹ (tetrazole C-N stretch) .
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¹H NMR: Distinct signals for acetyl protons (~2.6 ppm, singlet) and aromatic protons split into multiplets between 7.2–8.3 ppm .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide likely follows a multi-step approach analogous to related benzamides :
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Amination: Reaction of 4-nitrobenzoyl chloride with 4-aminoacetophenone yields N-(4-acetylphenyl)-4-nitrobenzamide.
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Reduction: Catalytic hydrogenation reduces the nitro group to an amine.
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Tetrazole Formation: Cyclocondensation with sodium azide and triethyl orthoformate introduces the tetrazole ring .
Key Reaction Conditions:
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Tetrazole formation requires anhydrous conditions and temperatures of 80–100°C .
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Yields for analogous syntheses range from 45–65%, with purification via column chromatography .
Structural Modifications
Derivatives of this scaffold have been explored to optimize bioactivity:
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Alkylthio Substitutions: Introducing ethylthio groups at the tetrazole’s N-position enhances antiviral potency, as seen in compound 3b (85% viral inhibition at 0.25 μmol/mL) .
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Chalcone Hybrids: Conjugation with aromatic aldehydes improves antitubercular activity, with MIC values as low as 6.25 μg/mL against Mycobacterium tuberculosis .
Biological Activities and Mechanisms
Antiviral Properties
Tetrazole-bearing benzamides exhibit dose-dependent inhibition of viral replication. For example, the ethylthio-substituted analog 3b demonstrated 85% inhibition of H5N1 influenza at 0.25 μmol/mL, surpassing zanamivir’s efficacy at higher concentrations . Proposed mechanisms include:
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Viral Entry Blockade: Interaction with hemagglutinin proteins prevents host cell attachment .
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Neuraminidase Inhibition: Competitive binding to the enzyme’s active site, disrupting viral budding .
Table 1: Antiviral Activity of Select Benzamide Derivatives
| Compound | Concentration (μmol/mL) | Viral Inhibition (%) | LD₅₀ (μmol/mL) |
|---|---|---|---|
| 3b | 0.25 | 85 | 480 |
| 10b | 0.125 | 83 | 140 |
| Zanamivir | 0.25 | 99.81 | N/A |
Antibacterial and Antitubercular Effects
Chalcone-benzamide hybrids, such as N-[4-(3-phenyl-acryloyl)-phenyl]-benzamide, show broad-spectrum activity:
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Antibacterial: MIC of 12.5 μg/mL against Staphylococcus aureus .
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Antitubercular: 94% growth inhibition of M. tuberculosis at 50 μg/mL .
Pharmacological Profile
Pharmacokinetics
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Absorption: High logP (2.02) suggests moderate intestinal absorption .
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Metabolism: Tetrazole rings resist hepatic degradation, enhancing metabolic stability .
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Excretion: Primarily renal, with negligible accumulation in adipose tissue .
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
The 4-acetylphenyl variant’s bioactivity is theorized to exceed its 3-acetyl counterpart due to improved steric alignment with target proteins, though empirical validation is pending.
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